2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (hereafter referred to as the target compound) is a thiazole-based acetamide derivative. Its structure features:
- A 1,3-thiazole core substituted at position 2 with a 4-fluorophenylamino group.
- A sulfamoylphenyl ethyl side chain linked via an acetamide moiety at position 4 of the thiazole ring.
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c20-14-3-5-15(6-4-14)23-19-24-16(12-28-19)11-18(25)22-10-9-13-1-7-17(8-2-13)29(21,26)27/h1-8,12H,9-11H2,(H,22,25)(H,23,24)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAUHVPXAVEZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thiazole ring fused with a fluorophenyl group and an acetamide moiety. Its molecular formula is , and it possesses specific functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values suggest that this compound demonstrates potent antibacterial activity, comparable to established antibiotics. For example, in one study, derivatives of thiazole showed MIC values as low as 2 µg/mL against resistant strains, indicating strong efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 4 |
| Vancomycin-resistant E. faecium | 2 |
Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines.
- In vitro studies demonstrated that the compound significantly reduced cell viability in Caco-2 colorectal adenocarcinoma cells by approximately 39.8% at a concentration of 100 µM .
- Comparative studies showed that modifications in the thiazole structure could enhance or diminish anticancer activity, highlighting the importance of specific substituents on the thiazole ring.
| Cell Line | Viability Reduction (%) |
|---|---|
| Caco-2 (Colorectal) | 39.8 |
| A549 (Lung) | 55.4 |
The proposed mechanism of action for this compound involves inhibition of key enzymes or receptors involved in bacterial metabolism and cancer cell proliferation. It is believed to disrupt cellular pathways critical for survival and replication in both bacterial and cancer cells.
- Antimicrobial Mechanism : The compound may inhibit bacterial enzymes responsible for cell wall synthesis or protein synthesis.
- Anticancer Mechanism : Interaction with cellular signaling pathways could lead to apoptosis in cancer cells, particularly through the modulation of p53 pathways or by inducing oxidative stress.
Comparative Studies
When compared to other thiazole derivatives, this compound stands out due to its unique combination of functional groups that may confer enhanced biological activity. Similar compounds have shown varied efficacy based on their structural modifications.
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Aminothiazole Derivative | Moderate | Low |
| 4-Fluorophenylthiazole | High | Moderate |
| This compound | High | High |
Case Studies
In a recent case study involving a series of thiazole derivatives, it was found that modifications at specific positions on the thiazole ring significantly influenced both antimicrobial and anticancer activities. The introduction of different substituents led to variations in MIC values and cell viability outcomes across different cancer cell lines.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Pharmacological Comparison
*Estimated based on molecular formula.
Key Structural Insights:
Thiazole vs. The 4-fluorophenylamino group in the target compound may enhance lipophilicity and receptor binding compared to Mirabegron’s unsubstituted amino group .
Sulfamoylphenyl Group :
- The sulfamoylphenethyl side chain is shared with compounds in and . This moiety is associated with sulfonamide-like activity (e.g., carbonic anhydrase inhibition) and improved aqueous solubility .
Pharmacological and Functional Comparisons
Table 2: Functional Properties
| Compound | Solubility (Predicted) | Selectivity/Activity | Clinical/Experimental Use |
|---|---|---|---|
| Target Compound | Moderate (polar groups) | Hypothesized enzyme inhibition (e.g., carbonic anhydrase, tyrosine phosphatase) | Preclinical research |
| Mirabegron | High (hydrophilic) | β3-adrenergic agonist (EC50 = 22 nM for β3) | FDA-approved for overactive bladder |
| N-(p-Sulfamoylphenethyl)acetamide | High | Glipizide-related impurity (no direct activity reported) | Analytical reference standard |
| 2-{[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide | Low | Antimicrobial (MIC = 8–16 µg/mL against S. aureus) | Early-stage antimicrobial screening |
Pharmacological Insights:
- Target vs. Mirabegron : While Mirabegron’s β3 selectivity is well-documented , the target compound’s sulfamoyl group may redirect activity toward sulfonamide-sensitive targets like carbonic anhydrase (CA) isoforms or tyrosine phosphatases, as seen in related compounds .
- Antimicrobial Potential: Triazole-containing analogs () exhibit antimicrobial activity, suggesting the target compound’s thiazole-sulfamoyl combination could be explored for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
